Cas no 898766-86-4 (5-(4-Bromophenyl)-5-oxovaleronitrile)

5-(4-Bromophenyl)-5-oxovaleronitrile 化学的及び物理的性質
名前と識別子
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- 5-(4-bromophenyl)-5-oxopentanenitrile
- 5-(4-BROMOPHENYL)-5-OXOVALERONITRILE
- MFCD00672045
- 898766-86-4
- AKOS016019581
- DTXSID40642201
- 5-(4-Bromophenyl)-5-oxovaleronitrile
-
- MDL: MFCD00672045
- インチ: InChI=1S/C11H10BrNO/c12-10-6-4-9(5-7-10)11(14)3-1-2-8-13/h4-7H,1-3H2
- InChIKey: YHGHWUIHGFVXGS-UHFFFAOYSA-N
- SMILES: C(CC#N)CC(=O)C1=CC=C(C=C1)Br
計算された属性
- 精确分子量: 250.99500
- 同位素质量: 250.99458g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 氢键受体数量: 2
- 重原子数量: 14
- 回転可能化学結合数: 4
- 複雑さ: 235
- 共价键单元数量: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 确定化学键立构中心数量: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 40.9Ų
- XLogP3: 2.3
じっけんとくせい
- PSA: 40.86000
- LogP: 3.32568
5-(4-Bromophenyl)-5-oxovaleronitrile Security Information
5-(4-Bromophenyl)-5-oxovaleronitrile 税関データ
- 税関コード:2926909090
- 税関データ:
中国税関コード:
2926909090概要:
2926909090他のニトリル基化合物。付加価値税:17.0%税金還付率:9.0% 規制条件:なし最恵国関税:6.5% 一般関税:30.0%
申告要素:
製品名, 成分含有量、
要約:
HS:29269090その他ニトリル機能化合物付加価値税:17.0%税金還付率:9.0%監督管理条件:なし最恵国関税:6.5% General tariff:30.0%
5-(4-Bromophenyl)-5-oxovaleronitrile Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
abcr | AB363659-5 g |
5-(4-Bromophenyl)-5-oxovaleronitrile, 97%; . |
898766-86-4 | 97% | 5g |
€2356.60 | 2023-04-26 | |
abcr | AB363659-1 g |
5-(4-Bromophenyl)-5-oxovaleronitrile, 97%; . |
898766-86-4 | 97% | 1g |
€748.70 | 2023-04-26 | |
Fluorochem | 203609-1g |
5-(4-bromophenyl)-5-oxovaleronitrile |
898766-86-4 | 97% | 1g |
£424.00 | 2022-03-01 | |
A2B Chem LLC | AH90178-5g |
5-(4-Bromophenyl)-5-oxovaleronitrile |
898766-86-4 | 97% | 5g |
$1650.00 | 2024-04-19 | |
Ambeed | A741996-1g |
5-(4-Bromophenyl)-5-oxovaleronitrile |
898766-86-4 | 95+% | 1g |
$385.0 | 2024-04-16 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1782027-1g |
5-(4-Bromophenyl)-5-oxovaleronitrile |
898766-86-4 | 98% | 1g |
¥19822.00 | 2024-04-26 | |
abcr | AB363659-2 g |
5-(4-Bromophenyl)-5-oxovaleronitrile, 97%; . |
898766-86-4 | 97% | 2g |
€1140.10 | 2023-04-26 | |
TRC | B083030-500mg |
5-(4-Bromophenyl)-5-oxovaleronitrile |
898766-86-4 | 500mg |
$ 605.00 | 2022-06-07 | ||
Fluorochem | 203609-2g |
5-(4-bromophenyl)-5-oxovaleronitrile |
898766-86-4 | 97% | 2g |
£672.00 | 2022-03-01 | |
abcr | AB363659-5g |
5-(4-Bromophenyl)-5-oxovaleronitrile, 97%; . |
898766-86-4 | 97% | 5g |
€2353.30 | 2025-03-19 |
5-(4-Bromophenyl)-5-oxovaleronitrile 関連文献
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Julius F. Remenar,Mark D. Tawa,Matthew L. Peterson,Örn Almarsson,Magali B. Hickey,Bruce M. Foxman CrystEngComm, 2011,13, 1081-1089
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Baobing Huang,Yuchuan Liu,Miao Xia,Jiugen Qiu,Zailai Xie Sustainable Energy Fuels, 2020,4, 559-570
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Ryan Fillingham,Matthew Boon,Shaghraf Javaid,J. Alex Saunders,Franca Jones CrystEngComm, 2021,23, 2249-2261
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Liuyang Zhang,Xianqiao Wang Phys. Chem. Chem. Phys., 2014,16, 2981-2988
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Shiqiang Liu,Zhiwen Cheng,Yawei Liu,Xiaoping Gao,Yujia Tan,Yuanyang Ren Phys. Chem. Chem. Phys., 2021,23, 4178-4186
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Masaki Okamoto,Haruka Satake,Hiroyuki Seki J. Mater. Chem. A, 2017,5, 24425-24432
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Andrea Amadei,Nico Sanna,Massimiliano Aschi Chem. Commun., 2008, 3399-3401
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9. Caper tea
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Reem Mousa,Shifra Lansky,Gil Shoham,Norman Metanis Chem. Sci., 2018,9, 4814-4820
5-(4-Bromophenyl)-5-oxovaleronitrileに関する追加情報
Comprehensive Guide to 5-(4-Bromophenyl)-5-oxovaleronitrile (CAS No. 898766-86-4): Properties, Applications, and Industry Insights
5-(4-Bromophenyl)-5-oxovaleronitrile (CAS 898766-86-4) is a specialized organic compound gaining traction in pharmaceutical and material science research. This nitrile-functionalized ketone derivative, characterized by its 4-bromophenyl moiety, serves as a versatile intermediate for synthesizing complex molecules. Its molecular structure (C11H10BrNO) combines a carbonyl group and nitrile functionality, enabling diverse chemical transformations—a feature frequently searched by chemists exploring multifunctional building blocks.
Recent interest in 898766-86-4 correlates with the growing demand for halogenated intermediates in drug discovery. The compound’s bromine atom facilitates cross-coupling reactions like Suzuki-Miyaura, a hot topic in AI-assisted retrosynthesis discussions. Laboratories optimizing C-C bond formation protocols often investigate this chemical, as evidenced by its inclusion in high-throughput screening libraries. Notably, its oxovaleronitrile segment shows potential for constructing heterocyclic scaffolds—a key focus area in fragment-based drug design.
From a technical perspective, 5-(4-Bromophenyl)-5-oxovaleronitrile typically appears as a crystalline solid with moderate solubility in polar aprotic solvents (DMF, DMSO). Researchers emphasize its stability under inert atmospheres, though proper storage at 2-8°C is recommended. Analytical data reveals characteristic IR absorption at 2240 cm-1 (nitrile) and 1680 cm-1 (carbonyl), while NMR spectra display distinct aromatic proton signals (δ 7.6-7.8 ppm). These properties make it identifiable in reaction monitoring workflows.
The compound’s utility extends to material science, where its conjugated system contributes to developing organic semiconductors. With increasing searches for non-fullerene acceptors in photovoltaic research, 898766-86-4 derivatives are being explored for light-harvesting applications. Patent analyses show its incorporation into electron-transport layers—an innovation aligning with renewable energy trends. This dual applicability in life sciences and advanced materials explains its rising procurement frequency.
Quality considerations for CAS 898766-86-4 emphasize HPLC purity (>98%) and low heavy metal content, particularly for GMP-compliant synthesis. Suppliers now provide COA documentation with batch-specific LC-MS validation, addressing the pharmaceutical industry’s need for traceable intermediates. The compound’s scalability has been demonstrated in kilogram-scale preparations using optimized microwave-assisted protocols—a technique trending in green chemistry forums.
Emerging applications include its use as a precursor for bioactive molecules targeting kinase inhibition. Computational studies (molecular docking) suggest its derivatives may interact with ATP-binding pockets, sparking interest in cancer research circles. However, researchers caution that the nitrile group requires careful handling during metabolic stability assessments—a nuance frequently discussed in ADMET prediction webinars.
Market intelligence indicates steady growth in 5-(4-Bromophenyl)-5-oxovaleronitrile procurement, particularly from contract research organizations expanding their custom synthesis portfolios. The compound’s cost-effectiveness compared to similar bromoaromatics contributes to its adoption. Regulatory databases confirm its non-classified status under major chemical inventories, simplifying international shipping—a practical advantage for global research collaborations.
Future directions may explore its electrochemical properties for energy storage systems, given recent publications on nitrile-based electrolytes. The scientific community continues to investigate structure-activity relationships of its derivatives, with particular attention to selective functionalization techniques. As synthetic methodologies evolve, CAS 898766-86-4 remains a valuable tool for addressing challenges in precision molecular construction.
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